3-(1-methyl-1H-pyrazol-5-yl)piperidine
Overview
Description
3-(1-Methyl-1H-pyrazol-5-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a 1-methyl-1H-pyrazol-5-yl group
Mechanism of Action
Target of Action
The primary target of 3-(1-methyl-1H-pyrazol-5-yl)piperidine is Dipeptidyl Peptidase 4 (DPP4) . DPP4 is an enzyme that plays a significant role in glucose metabolism, making it a key target for antidiabetic drugs .
Mode of Action
This compound interacts with its target, DPP4, by inhibiting its activity . This inhibition results in an increase in the levels of incretin hormones, which help to regulate insulin secretion, thereby controlling blood glucose levels .
Biochemical Pathways
The inhibition of DPP4 leads to an increase in the levels of incretin hormones, Glucagon-Like Peptide-1 (GLP-1), and Gastric Inhibitory Polypeptide (GIP). These hormones are released in response to food intake and stimulate insulin secretion from pancreatic beta cells. They also inhibit glucagon release from alpha cells, reducing hepatic glucose output .
Result of Action
The result of the action of this compound is the regulation of blood glucose levels. By inhibiting DPP4 and increasing the levels of incretin hormones, it promotes insulin secretion and inhibits glucagon release, thereby helping to regulate blood glucose levels .
Biochemical Analysis
Biochemical Properties
3-(1-methyl-1H-pyrazol-5-yl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism . The interaction between this compound and DPP-4 results in the inhibition of the enzyme, which can have therapeutic implications for conditions such as diabetes . Additionally, this compound may interact with other proteins and enzymes, influencing their activity and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its binding to DPP-4 inhibits the enzyme’s activity, which in turn affects glucose metabolism . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to the formation of metabolites with different biochemical properties . In in vitro and in vivo studies, prolonged exposure to this compound has been shown to affect cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes . At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, this compound can affect metabolic flux and the levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it may localize to specific compartments or organelles, influencing its accumulation and activity . The distribution of this compound within tissues can also affect its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-pyrazol-5-yl)piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-acetoacetyl-4-benzyl oxygen carbonyl piperidines with phenylhydrazine in the presence of a solvent like ethanol at elevated temperatures (75-85°C) for 2-3 hours . The resulting intermediate undergoes further reactions, including substitution and deacetalization, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-pyrazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-(1-Methyl-1H-pyrazol-5-yl)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, including antipromastigote activity.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazol-5-ol: This compound shares the pyrazole ring but differs in the substituents attached to the ring.
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Similar in structure but contains a piperazine ring instead of a piperidine ring.
Pyrazoloquinolines: These compounds have a similar pyrazole core but are fused with a quinoline ring.
Uniqueness
3-(1-Methyl-1H-pyrazol-5-yl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit dipeptidyl peptidase 4 sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications .
Properties
IUPAC Name |
3-(2-methylpyrazol-3-yl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-12-9(4-6-11-12)8-3-2-5-10-7-8/h4,6,8,10H,2-3,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLUIGJBFHESJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251925-05-9 | |
Record name | 3-(1-methyl-1H-pyrazol-5-yl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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